molecular formula C10H16O6 B3275691 Methyl-2-deoxy-beta-D-ribofuranoside diacetate CAS No. 62853-55-8

Methyl-2-deoxy-beta-D-ribofuranoside diacetate

Cat. No. B3275691
CAS RN: 62853-55-8
M. Wt: 232.23 g/mol
InChI Key: MBNZXGFEXJLTGC-IVZWLZJFSA-N
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Description

Methyl-2-deoxy-beta-D-ribofuranoside diacetate, also known as α,β-Methyl-2-deoxy-D-ribofuranoside, is a chemical compound with the formula C6H12O4 . It has a molecular weight of 148.1571 . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3 .


Synthesis Analysis

The synthesis of Methyl-2-deoxy-beta-D-ribofuranoside diacetate involves several steps. One of the methods involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside. This compound, on tin-mediated allylation, gives a mixture of the 2-O-allyl and 3-O-allyl derivatives which are separated by chromatography .


Molecular Structure Analysis

The molecular structure of Methyl-2-deoxy-beta-D-ribofuranoside diacetate is available as a 2D Mol file . The molecule has a relatively simple structure, with a five-membered ring (furanose) and a methyl group attached to it .


Physical And Chemical Properties Analysis

Methyl-2-deoxy-beta-D-ribofuranoside diacetate has a molecular weight of 148.1571 . The density of the compound is 1.24±0.1 g/cm3 .

Scientific Research Applications

Antiviral Properties

Methyl-2-deoxy-beta-D-ribofuranoside diacetate has been investigated for its potential antiviral activity. Researchers have explored its effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound’s ability to inhibit viral replication and interfere with viral enzymes makes it a promising candidate for antiviral drug development .

Nucleoside Analog

As a nucleoside analog, Methyl-2-deoxy-beta-D-ribofuranoside diacetate mimics natural nucleosides in DNA and RNA. Its incorporation into viral genomes can disrupt replication, making it a valuable tool for studying nucleic acid metabolism and viral life cycles .

Biophysical Studies

Methyl-2-deoxy-beta-D-ribofuranoside diacetate serves as a model compound for biophysical studies. Researchers employ techniques like Raman spectroscopy and infrared (IR) spectroscopy to investigate its conformational changes, hydrogen bonding, and interactions with other molecules .

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of this compound is crucial for drug development. Researchers explore its absorption, distribution, metabolism, and excretion. Additionally, Methyl-2-deoxy-beta-D-ribofuranoside diacetate can be incorporated into prodrugs for targeted drug delivery .

Safety and Hazards

Methyl-2-deoxy-beta-D-ribofuranoside diacetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZXGFEXJLTGC-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2-deoxy-beta-D-ribofuranoside diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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